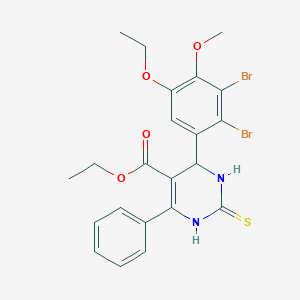![molecular formula C20H17N3O3 B316124 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione](/img/structure/B316124.png)
2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and an isoindole dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione typically involves multi-step organic reactions
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable electrophiles.
Formation of the Isoindole Dione Structure: The final step involves the cyclization of the intermediate compounds to form the isoindole dione structure. This can be achieved through intramolecular condensation reactions under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoindole dione structure, potentially converting it to isoindoline derivatives.
Substitution: The pyrazole ring and methoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are frequently employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted pyrazole and methoxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mécanisme D'action
The mechanism of action of 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The isoindole dione structure may participate in redox reactions, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chlorophenyl]-1H-isoindole-1,3(2H)-dione: Contains a chlorine atom instead of a methoxy group, potentially altering its electronic properties and biological activity.
Uniqueness
The presence of the methoxy group in 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione enhances its solubility and may improve its pharmacokinetic properties. This structural feature distinguishes it from similar compounds and can influence its overall reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C20H17N3O3 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O3/c1-12-10-13(2)23(21-12)17-9-8-14(11-18(17)26-3)22-19(24)15-6-4-5-7-16(15)20(22)25/h4-11H,1-3H3 |
Clé InChI |
CVVBZBSPGNGMCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)OC)C |
SMILES canonique |
CC1=CC(=NN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[4-(cyclopentyloxy)-3-ethoxybenzylidene]cyclopentanone](/img/structure/B316041.png)
![{2-bromo-6-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B316042.png)


![5-[5-bromo-2-(cyclopentyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B316047.png)
![4-[(2-chloro-4-isopropoxy-5-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316048.png)
![N~1~-(4-ACETYL-5-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B316049.png)
![2-{2-ethoxy-4-[3-(4-ethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(1-naphthyl)acetamide](/img/structure/B316052.png)
![2-{5-bromo-2-methoxy-4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B316053.png)
![N-[5-(2-bromo-5-ethoxy-4-isopropoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B316055.png)
![4-{(3-chloro-4,5-dimethoxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316056.png)
![5-[4-(Benzyloxy)-3-ethoxy-5-iodobenzylidene]-1-(4-ethoxyphenyl)-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B316058.png)
![ethyl 2-[[(Z)-[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B316059.png)
![4-[(2-(acetyl-4-ethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B316060.png)
